molecular formula C11H9ClN2O B13301764 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13301764
M. Wt: 220.65 g/mol
InChI Key: JOFPWKXTDMKGJX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the second position and a methyl-imidazole moiety at the fourth position on the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reaction: The chloro group is introduced at the second position of the benzaldehyde ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid

    Reduction: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.

    4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the chloro group.

    2-Chloro-4-(2-ethyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but has an ethyl group instead of a methyl group on the imidazole ring.

Uniqueness

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and methyl-imidazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3

InChI Key

JOFPWKXTDMKGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

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